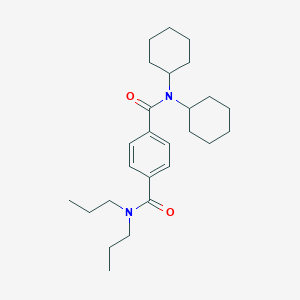![molecular formula C28H42N2O3 B11542672 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea](/img/structure/B11542672.png)
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea is an organic compound with the molecular formula C28H42N2O3. It is characterized by the presence of two phenyl rings substituted with decyloxy and pentyloxy groups, respectively, and connected through a urea linkage.
Méthodes De Préparation
The synthesis of 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea typically involves the reaction of 4-(decyloxy)aniline with 4-(pentyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general synthetic route can be summarized as follows:
Starting Materials: 4-(decyloxy)aniline and 4-(pentyloxy)phenyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Procedure: The 4-(decyloxy)aniline is dissolved in an appropriate solvent, such as dichloromethane or toluene. The 4-(pentyloxy)phenyl isocyanate is then added dropwise to the solution with continuous stirring. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction primarily targets the urea linkage, converting it into corresponding amines.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Applications De Recherche Scientifique
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized ureas and related compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.
Industry: In the materials science field, the compound is used in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved in its biological activity are still under investigation, but it is believed to interfere with key signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea can be compared with other similar compounds, such as:
1-[4-(Decyloxy)phenyl]-3-(4-isopropylbenzyl)urea: This compound has a similar structure but with an isopropylbenzyl group instead of a pentyloxy group.
1-[4-(Decyloxy)phenyl]-3-[4-(methoxy)phenyl]urea: The presence of a methoxy group instead of a pentyloxy group results in altered reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of decyloxy and pentyloxy groups, which impart distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C28H42N2O3 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
1-(4-decoxyphenyl)-3-(4-pentoxyphenyl)urea |
InChI |
InChI=1S/C28H42N2O3/c1-3-5-7-8-9-10-11-13-23-33-27-20-16-25(17-21-27)30-28(31)29-24-14-18-26(19-15-24)32-22-12-6-4-2/h14-21H,3-13,22-23H2,1-2H3,(H2,29,30,31) |
Clé InChI |
MXSQXHRTEKBXMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![N'-[(1E)-6-methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542600.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)

![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
